3-Bromo-1-butyne
Overview
Description
3-Bromo-1-butyne, also known as 1-Methylpropargyl bromide, is an organic compound with the molecular formula C₄H₅Br. It is a brominated alkyne, characterized by the presence of a bromine atom attached to a butyne chain. This compound is used in various chemical reactions and has applications in organic synthesis.
Mechanism of Action
Target of Action
3-Bromo-1-butyne is a chemical compound used primarily as a building block for synthesis
Mode of Action
It’s known that alkynes like this compound can undergo various chemical reactions, including addition, oxidation, and reduction reactions
Biochemical Pathways
It’s known that alkynes can participate in various chemical reactions, potentially affecting multiple biochemical pathways
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and has a molecular weight of 13299 g/mol
Result of Action
It’s known that the compound can undergo various chemical reactions, potentially leading to changes at the molecular and cellular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is a flammable liquid and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should also be stored at a temperature between 2-8°C to maintain its stability . Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1-butyne can be synthesized through the bromination of 1-butyne. The reaction typically involves the addition of bromine to 1-butyne in the presence of a catalyst or under specific conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and controlled environments to optimize yield and purity. The process often includes steps such as distillation and purification to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-butyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the butyne chain can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, and other nucleophilic reagents are commonly used in substitution reactions.
Hydrogen Halides: Hydrogen chloride, hydrogen bromide, and other hydrogen halides are used in addition reactions.
Oxidizing and Reducing Agents: Potassium permanganate, osmium tetroxide, and other oxidizing agents are used for oxidation reactions, while reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products:
Substitution Products: Various substituted alkynes and alkenes.
Addition Products: Haloalkenes and haloalkanes.
Oxidation and Reduction Products: Alcohols, ketones, and other functionalized compounds.
Scientific Research Applications
3-Bromo-1-butyne has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the preparation of polymers and advanced materials.
Chemical Biology: this compound is used in the study of enzyme mechanisms and protein modifications.
Comparison with Similar Compounds
1-Bromo-2-butyne: Another brominated alkyne with a similar structure but different reactivity.
4-Bromo-1-butyne: A positional isomer with the bromine atom attached to a different carbon in the butyne chain.
Propargyl Bromide: A related compound with a similar functional group but different applications.
Uniqueness: 3-Bromo-1-butyne is unique due to its specific reactivity and the position of the bromine atom in the butyne chain. This makes it a valuable intermediate in organic synthesis, allowing for the selective formation of various products.
Properties
IUPAC Name |
3-bromobut-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVGTWBTIEAMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449088 | |
Record name | 3-bromobut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18668-72-9 | |
Record name | 3-bromobut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1-butyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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